(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone

Carboxylesterase Drug Metabolism Isoform Selectivity

The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone (CAS 1421526-23-9) is a synthetic small molecule composed of a 6-methoxybenzothiazole core linked to a piperidine ring, which is further substituted with a morpholino methanone group. Its molecular formula is C18H23N3O3S, with a molecular weight of 361.5 g/mol, and a computed XLogP3-AA of 2.4.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 1421526-23-9
Cat. No. B2674593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone
CAS1421526-23-9
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)C(=O)N4CCOCC4
InChIInChI=1S/C18H23N3O3S/c1-23-14-4-5-15-16(11-14)25-18(19-15)21-6-2-3-13(12-21)17(22)20-7-9-24-10-8-20/h4-5,11,13H,2-3,6-10,12H2,1H3
InChIKeyCMDOIUOCJZQABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone (CAS 1421526-23-9): Structural Identity and Database Annotations for Procurement Screening


The compound (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone (CAS 1421526-23-9) is a synthetic small molecule composed of a 6-methoxybenzothiazole core linked to a piperidine ring, which is further substituted with a morpholino methanone group. Its molecular formula is C18H23N3O3S, with a molecular weight of 361.5 g/mol, and a computed XLogP3-AA of 2.4 [1]. It belongs to the morpholinothiazole class, a hybrid scaffold widely explored in medicinal chemistry [2], and has been profiled in bioactivity databases as an inhibitor of human carboxylesterases [3].

Why Generic Substitution Fails for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone: The Isoform Selectivity Problem in Carboxylesterase Inhibition


Within the morpholinothiazole and benzothiazole-piperidine family, minor structural modifications drastically alter target affinity and isoform selectivity. For human carboxylesterases, the difference between a piperidine–morpholino methanone substituent and a piperazine–propanamide chain can shift inhibition potency by over two orders of magnitude [1]. Generic substitution without head-to-head selectivity data risks selecting a compound that non-specifically inhibits the critical hepatic detoxification enzyme hCE1, rather than the intended hCE2 (cocaine esterase), introducing confounding off-target effects in drug metabolism or prodrug activation assays [2].

Quantitative Differentiation Evidence for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone


CE2 vs. CE1 Selectivity Profile in Human Liver Microsomes

In human liver microsome assays, (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone exhibits a pronounced selectivity window between the two major hepatic carboxylesterases. It inhibits CE2 (cocaine esterase) with an IC50 of 660 nM, while its inhibitory activity against CE1 is negligible (IC50 > 100,000 nM, representing the upper assay limit) [1]. This corresponds to a selectivity ratio of >150-fold for CE2 over CE1. In contrast, many unselective benzothiazole analogs or standard esterase inhibitors (e.g., bis(4-nitrophenyl)phosphate) show much narrower selectivity windows, often inhibiting CE1 and CE2 within a 5- to 20-fold range [2].

Carboxylesterase Drug Metabolism Isoform Selectivity

Morpholino Methanone Substitution Confers Superior Physicochemical Drug-Likeness vs. Carboxylic Acid Analogs

Replacing the carboxylic acid moiety found in related 6-methoxybenzothiazole-piperidine building blocks (e.g., 1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid, CAS 1280688-27-8) with a morpholino methanone group eliminates the ionizable acid function. The target compound has zero hydrogen bond donors and a computed XLogP3-AA of 2.4 [1], whereas the carboxylic acid analog has a donor count of 1 and a lower logP (~1.5–1.8). This shift from a zwitterionic to a neutral, more lipophilic scaffold is consistent with improved membrane permeability in class-level SAR studies of morpholinothiazoles [2].

Physicochemical Properties Drug-likeness Lead Optimization

Sphingosine Kinase 1 (SphK1) Patent Landscape Contextualization

Patent DE102008029734A1 broadly claims thiazolyl-piperidine derivatives as SphK1 inhibitors [1]. While the specific compound is not explicitly exemplified, its structural core (benzothiazole–piperidine–morpholine) falls within the Markush claims. This patent landscape suggests that procurement of this specific scaffold, rather than simpler thiazole–piperidine intermediates, positions the user within a protected chemical space for exploring SphK1-mediated sphingosine-1-phosphate signaling pathways relevant to oncology.

Sphingosine Kinase Oncology Patent SAR

Best Research Application Scenarios for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone


Selective hCE2 Inhibition Tool for Prodrug Activation and Drug-Drug Interaction Studies

The demonstrated >150-fold selectivity for human CE2 over CE1 (IC50 CE2 = 660 nM; CE1 > 100 µM) in liver microsome assays [1] makes this compound a valuable pharmacological tool for dissecting CE2-specific metabolic pathways. It can be used to selectively block the hydrolysis of ester prodrugs (e.g., irinotecan to SN-38) or cocaine detoxification without suppressing the broader detoxification function of CE1, enabling cleaner interpretation of in vitro drug metabolism and drug–drug interaction experiments.

Advanced Lead-Like Scaffold for Morpholinothiazole-Based CNS or Oncology Programs

With favorable physicochemical properties (zero H-bond donors, XLogP3 = 2.4, MW 361.5 g/mol) consistent with CNS drug-like space [2], this compound serves as an advanced synthetic intermediate or lead-like starting point. Its structure avoids the permeability-limiting carboxylic acid group present in precursor analogs (e.g., CAS 1280688-27-8), making it directly suitable for cell-based phenotypic screening in oncology or neuroinflammation where membrane penetration is critical [3].

SphK1 Inhibitor Development within Patented Benzothiazole-Piperidine Space

The compound's core scaffold is encompassed within the Markush claims of patent DE102008029734A1, which describes thiazolyl-piperidine derivatives as sphingosine kinase 1 inhibitors for oncology applications [4]. Researchers exploring the sphingosine-1-phosphate (S1P) signaling axis can procure this compound as a key intermediate for further derivatization, remaining within a claimed chemical space while building SAR around the morpholino methanone substituent.

Quote Request

Request a Quote for (1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.